Methyl 2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate
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Overview
Description
Methyl 2-amino-2-[3-(trifluoromethyl)bicyclo[111]pentan-1-yl]acetate is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a bicyclo[111]pentane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through carbene insertion into the central bond of bicyclo[1.1.0]butane or via radical or nucleophilic addition across a [1.1.1]propellane.
Introduction of the trifluoromethyl group: This step involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under appropriate conditions.
Amination and esterification:
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This may include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form corresponding oxo derivatives.
Reduction: Reduction reactions can target the trifluoromethyl group or the ester functionality, leading to the formation of alcohols or hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trifluoromethyl group or the ester moiety.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of oxo derivatives or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted derivatives with new functional groups.
Chemistry:
Molecular Rods and Rotors: Used in materials science for constructing molecular rods and rotors.
Biology and Medicine:
Industry:
Mechanism of Action
The mechanism of action of methyl 2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate is largely dependent on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, aiding in membrane permeability and bioavailability.
Comparison with Similar Compounds
- **(2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid hydrochloride .
- **3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride .
Uniqueness: Methyl 2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate is unique due to the presence of both an amino group and a methyl ester functionality, which can provide distinct reactivity and potential for derivatization compared to its analogs.
Properties
IUPAC Name |
methyl 2-amino-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3NO2/c1-15-6(14)5(13)7-2-8(3-7,4-7)9(10,11)12/h5H,2-4,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFICQAEQCFIQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C12CC(C1)(C2)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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